Butyl nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Monitoring:

- Butyl nitrate is sometimes used as a standard in analytical chemistry for the detection and quantification of other organic nitrates in air and environmental samples. This is because it has similar chemical properties to other nitrates and is relatively easy to detect using analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Historical Medical Research:

- Historically, butyl nitrate was briefly investigated as a potential vasodilator for treating angina pectoris (chest pain) in the late 19th century. However, it was never widely adopted due to the emergence of safer and more effective vasodilators like nitroglycerin.

Research on the potential health effects of nitrite inhalants:

- In the 1980s, there was some limited research on the potential health risks associated with the use of butyl nitrate (and other alkyl nitrites) as inhalants. This research focused on understanding the mechanisms by which these compounds produced their effects and their potential association with certain health conditions like Kaposi's sarcoma. However, due to the ethical considerations of studying harmful practices and the availability of safer alternatives for studying vasodilation, this research area is not actively pursued anymore.

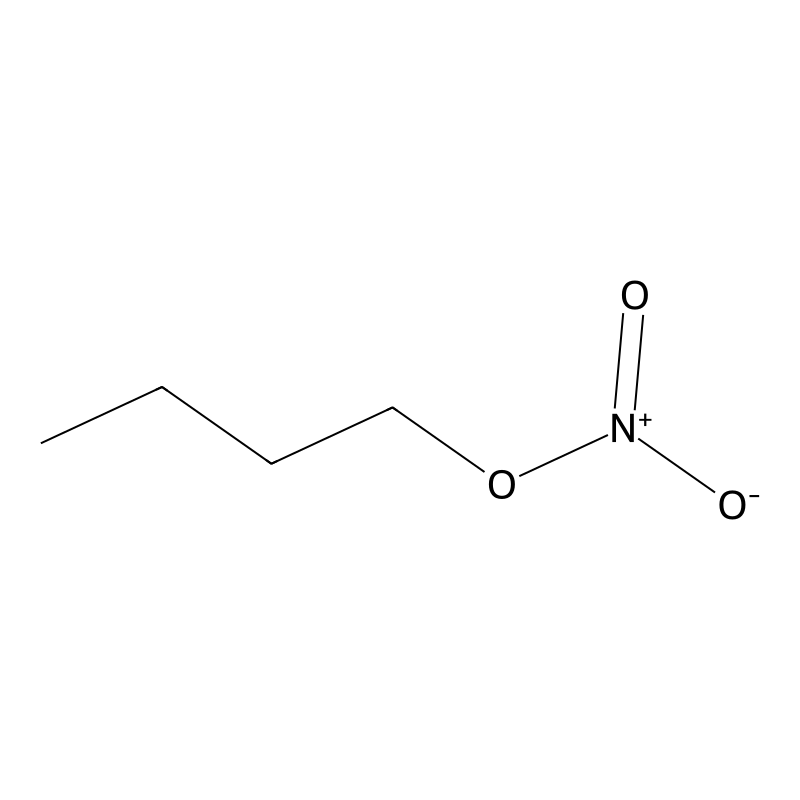

Butyl nitrate is an organic compound with the chemical formula C₄H₉NO₃. It is classified as a nitrate ester and is known for its explosive properties. The compound is typically a colorless liquid with a characteristic odor, and it is soluble in organic solvents but less so in water. Butyl nitrate can be produced through the reaction of butanol with nitric acid, resulting in the formation of nitrate esters.

- Decomposition: When heated, butyl nitrate can decompose violently, releasing gases and heat.

- Reaction with Lewis Acids: It reacts explosively with Lewis acids such as boron trifluoride and aluminum chloride, leading to the formation of nitro compounds and other derivatives .

- Formation of Nitric Oxide: In certain conditions, butyl nitrate can yield nitric oxide when undergoing thermal decomposition .

Butyl nitrate exhibits biological activity primarily through its metabolites. Upon exposure, it can be converted into butanol, nitrite, and nitrate in acidic conditions or whole blood . The presence of nitrite ions can lead to methemoglobinemia, a condition where hemoglobin is oxidized, impairing oxygen transport in the blood . Additionally, butyl nitrate can irritate mucous membranes and has been linked to respiratory issues upon overexposure .

The synthesis of butyl nitrate typically involves the following methods:

- Direct Nitration: The most common method involves the nitration of butanol using concentrated nitric acid. This reaction produces butyl nitrate along with water as a byproduct.

- Tert-butyl Nitrite Method: Tert-butyl nitrite can also be used as an intermediate in synthesizing butyl nitrate through various oxidation reactions .

Studies have shown that butyl nitrate interacts with biological systems predominantly through its nitrite metabolites. These metabolites can bind to hemoglobin and other proteins in plasma, affecting physiological functions. The interaction between butyl nitrate and biological molecules has implications for understanding its toxicity and therapeutic potential .

Butyl nitrate shares similarities with several other compounds in terms of structure and reactivity. Here are some notable comparisons:

| Compound | Chemical Formula | Properties | Unique Features |

|---|---|---|---|

| Butyl nitrite | C₄H₉NO₂ | Less stable than butyl nitrate; used as a vasodilator | Primarily used in medical applications |

| Ethyl nitrate | C₂H₅NO₃ | Similar explosive properties | Lower volatility compared to butyl nitrate |

| Amyl nitrate | C₅H₁₁NO₂ | Used in medicine; similar vasodilating effects | Longer carbon chain increases stability |

Butyl nitrate's uniqueness lies in its stability compared to other nitrates while still retaining significant explosive potential. Its applications extend beyond mere energetic materials into industrial solvents and intermediates.

Butyl nitrate (C₄H₉NO₃) belongs to the nitrate ester family, an important class of organic compounds characterized by the R−ONO₂ functional group, where R represents any organyl group. Nitrate esters are formed through the esterification of nitric acid with alcohols. Within this classification, butyl nitrate specifically represents the nitric acid ester of n-butanol, resulting in a compound with distinctive chemical and physical properties that differentiate it from other nitrate esters such as methyl nitrate, glyceryl trinitrate (nitroglycerin), and isosorbide dinitrate.

Structurally, nitrate esters share common characteristics including the presence of the nitrooxy (-ONO₂) functional group, which contributes to their reactive nature and potential energetic properties. The nitrate ester family includes compounds of significant industrial, pharmaceutical, and military importance, with butyl nitrate occupying a specific position within this spectrum based on its four-carbon chain attached to the nitrate group.

Historical Development of Butyl Nitrate Research

The historical trajectory of nitrate ester research provides context for understanding butyl nitrate's development. Glyceryl trinitrate (nitroglycerin), one of the most famous nitrate esters, was first synthesized by Ascanio Sobrero in 1847, establishing the foundation for nitrate ester chemistry. During this same period, researchers were exploring various alcohol reactions with nitric acid, leading to the development of numerous nitrate esters including butyl nitrate.

The synthesis methods for nitrate esters, including butyl nitrate, evolved significantly in the early 20th century. Traditional preparation involved the condensation of nitric acid with the corresponding alcohol, typically using sulfuric acid as a dehydrating agent. In the 1980s, production techniques advanced with the introduction of magnesium nitrate as an alternative dehydrating agent in the United States, representing a significant development in nitrate ester synthesis methodology.

Research into butyl nitrate has historically been conducted alongside other nitrate esters, with particular focus on its explosive properties, chemical reactivity, and potential applications. While less prominently studied than nitroglycerin or isosorbide dinitrate (which gained pharmaceutical significance for treating angina), butyl nitrate has maintained research interest due to its distinctive chemical properties.

Distinction Between Butyl Nitrate (C₄H₉NO₃) and Butyl Nitrite (C₄H₉NO₂) in Scientific Literature

A critical point of clarification in scientific literature concerns the distinction between butyl nitrate and butyl nitrite, compounds frequently confused despite significant differences in structure, properties, and applications.

Butyl nitrate (C₄H₉NO₃) is characterized by its nitrate ester structure (R-ONO₂), with the butyl group attached to the nitrate moiety. It exists as a colorless oil with explosive properties. In contrast, butyl nitrite (C₄H₉NO₂) has the chemical formula CH₃(CH₂)₃ONO, representing an alkyl nitrite structure where the nitrogen atom bonds directly to the oxygen atom that connects to the butyl group.

These structural differences translate to distinct applications. While butyl nitrate primarily serves as a chemical reagent and has been studied for its explosive properties, butyl nitrite has found application as a recreational inhalant known as "poppers," inducing brief euphoria and smooth muscle relaxation. Additionally, butyl nitrite serves as an important reagent in organic and inorganic synthesis, particularly as a nitrosating agent for producing nitrosamines.

The confusion between these compounds extends beyond nomenclature into practical applications, safety considerations, and regulatory classifications, making this distinction particularly important in scientific discourse and chemical safety literature.

Nitrooxylation Reactions in Butyl Nitrate Synthesis

Nitrooxylation—the introduction of nitrooxy groups into organic frameworks—serves as a cornerstone for synthesizing butyl nitrate derivatives. A pivotal study demonstrated the use of tert-butyl nitrite (t-BuONO) as a nitric oxide (NO) source in metal-free nitrooxylation reactions. For instance, 1,2,3-triazole-N-oxide derivatives were synthesized via a catalyst-free pathway, where t-BuONO facilitated the nitrosation of alkyne precursors in ethanol-water mixtures [4]. This method avoids transition metals, aligning with green chemistry principles while achieving yields comparable to traditional approaches.

In another context, nitrooxylation of N-butylethanolamine using N-nitropyridinium nitrate as a nitrating agent yielded 2-[butyl(nitro)amino]ethyl nitrate (n-BuNENA), a high-energy plasticizer. The reaction, conducted in acetonitrile at 0°C, produced a 75% yield of n-BuNENA with 95% purity, as confirmed by HPLC and NMR spectroscopy [2]. Such nitrooxylation strategies underscore the importance of reagent selection and solvent systems in optimizing reaction efficiency and product quality.

Industrial Preparation Techniques

Industrial-scale synthesis of butyl nitrite, a precursor to butyl nitrate, relies on continuous-flow systems to enhance yield and purity. A patented method by Lonza AG involves reacting n-butanol with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in a static mixer or microreactor under a pressure drop ≥1 bar [3] [5]. By maintaining HCl at ≥1.02 molar equivalents relative to n-butanol, this process minimizes residual alcohol content to <0.7% (GC area%), critical for downstream applications requiring high-purity nitrites [5].

Another industrial approach employs a two-step continuous stirred-tank reactor (CSTR) system. In this setup, n-butanol, aqueous NaNO₂ (40% w/w), and HCl (33% w/w) are fed into a primary reactor, with overflow maintaining a constant volume. The reaction mixture transitions to a secondary reactor, where phase separation isolates the organic layer containing n-butyl nitrite [5]. This method achieves 98–99% purity with residence times optimized for scalability, demonstrating the synergy between reactor design and stoichiometric precision in industrial settings.

Laboratory-Scale Synthesis Methods

Laboratory syntheses of butyl nitrate derivatives emphasize reagent accessibility and procedural simplicity. For example, n-BuNENA has been prepared by nitrating N-butylethanolamine with N-nitropyridinium nitrate in acetonitrile at 0°C. The reaction completes within 1 hour, followed by extraction with dichloromethane and solvent evaporation to isolate the product [2]. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Reaction Time | 1 hour |

| Yield | 75% |

| Purity (HPLC) | 95% |

Alternative laboratory routes utilize mixed acid systems, such as HNO₃–Ac₂O–zeolite composites, to nitrate alcohols. These methods, however, often require longer reaction times (2 hours) and yield ≤70% [2], highlighting the superiority of N-nitropyridinium nitrate in rapid, high-yield syntheses.

Patent-Protected Production Processes

Recent patents disclose innovative methods to optimize butyl nitrite production. US Patent 10,125,087-B2 details a continuous process using HCl, H₂SO₄, or methanesulfonic acid with NaNO₂ in a high-shear mixer [3]. The design ensures rapid mixing and heat dissipation, critical for exothermic nitrosation reactions. By contrast, WO2017/046118-A1 introduces a loop reactor system with integrated heat exchangers and phase separators, reducing byproduct formation through precise temperature control (5–20°C) and residence time adjustments [5].

A notable advancement involves zeolite catalysts (e.g., LaY) in nitration reactions. When combined with acetic anhydride and HNO₃, LaY zeolites enhance nitration efficiency by providing acidic sites that stabilize transition states, achieving 70% yields of n-BuNENA [2]. These patented methodologies illustrate the role of catalytic materials and reactor engineering in modern nitrosation chemistry.

Metal-Free Synthetic Routes

The shift toward sustainable chemistry has spurred metal-free syntheses of nitrooxy compounds. A landmark study demonstrated that t-BuONO mediates the formation of 1,2,3-triazole-N-oxides without metal catalysts [4]. The reaction proceeds via in situ generation of NO radicals, which facilitate C–N bond formation in ethanol-water solvents. Control experiments revealed that excluding t-BuONO halted product formation, confirming its role as a NO donor [4].

Similarly, N-butylethanolamine nitration using N-nitropyridinium nitrate avoids metal catalysts entirely. The reagent’s dual functionality—nitronium ion donation and byproduct sequestration—enables efficient nitro group transfer, as evidenced by the absence of transition metals in the reaction milieu [2]. These methods exemplify the potential of reagent design in circumventing metal dependencies, reducing environmental and purification burdens.